molecular formula C9H9NO2 B160242 (2E)-3-(3-aminophenyl)acrylic acid CAS No. 127791-53-1

(2E)-3-(3-aminophenyl)acrylic acid

Cat. No.: B160242
CAS No.: 127791-53-1
M. Wt: 163.17 g/mol
InChI Key: JNXMJSYJCFTLJB-SNAWJCMRSA-N
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Description

(2E)-3-(3-aminophenyl)acrylic acid is an organic compound with the molecular formula C9H9NO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with an amino group at the meta position

Scientific Research Applications

(2E)-3-(3-aminophenyl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-aminophenyl)acrylic acid can be achieved through several methods. One common approach involves the condensation of 3-aminobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

    Condensation Reaction: 3-aminobenzaldehyde and malonic acid are reacted in the presence of a base such as pyridine or piperidine.

    Decarboxylation: The intermediate product undergoes decarboxylation upon heating to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-aminophenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) can be used under appropriate conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (2E)-3-(3-aminophenyl)acrylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The parent compound, which lacks the amino substitution.

    3-Aminocinnamic Acid: Similar structure but with the amino group at the para position.

    3-Nitrocinnamic Acid: Similar structure but with a nitro group instead of an amino group.

Uniqueness

(2E)-3-(3-aminophenyl)acrylic acid is unique due to the presence of the amino group at the meta position, which can influence its reactivity and interactions with other molecules. This substitution pattern can lead to different biological and chemical properties compared to its analogs.

Properties

IUPAC Name

(E)-3-(3-aminophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXMJSYJCFTLJB-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660916
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1664-56-8
Record name m-Aminocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the conversion of (2E)-3-(3-aminophenyl)acrylic acid methyl ester to (2E)-3-(3-chlorosulfonylphenyl)acrylic acid methyl ester via diazotization and sulfonylation considered a "key step" in the synthesis of Belinostat?

A1: While the abstract doesn't provide a detailed explanation, we can infer some reasons why this conversion is crucial []:

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